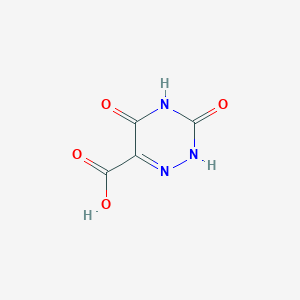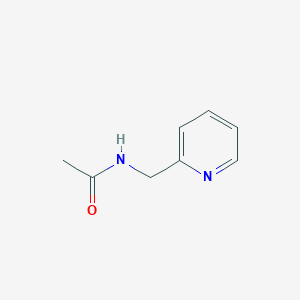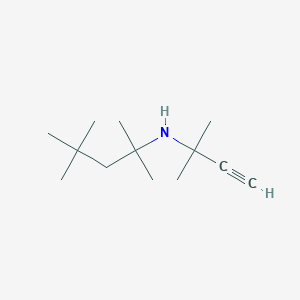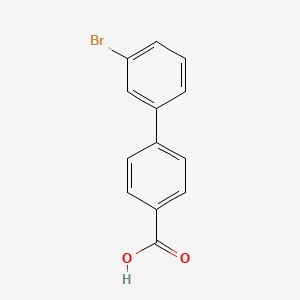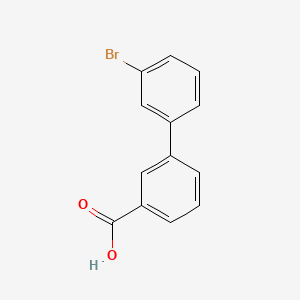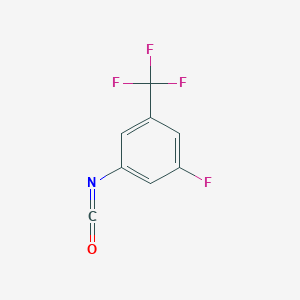
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Descripción general
Descripción
The compound "3-Fluoro-5-(trifluoromethyl)phenyl isocyanate" is a fluorinated aromatic isocyanate that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and isocyanates, which can provide insights into the chemical behavior and synthesis of related compounds. Fluorinated aromatic compounds are of significant interest due to their utility in pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into organic molecules. For instance, the synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones is achieved through ring expansion facilitated by trifluoromethanesulfonic acid . Similarly, fluoroalkylated α,β-unsaturated imines are used as synthons for the preparation of various fluorinated compounds, including reactions with phenyl isocyanate . These methods highlight the reactivity of fluorinated intermediates and the potential pathways for synthesizing compounds like "3-Fluoro-5-(trifluoromethyl)phenyl isocyanate."
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often influenced by the electronegativity of fluorine. For example, the orthogonal intramolecular C–F···C=O interaction observed in some fluorinated pyrimidinones may stabilize certain conformations . This suggests that in "3-Fluoro-5-(trifluoromethyl)phenyl isocyanate," similar intramolecular interactions could influence its molecular conformation and reactivity.
Chemical Reactions Analysis
Fluorinated isocyanates can participate in various chemical reactions. The reaction of trifluoronitrosomethane with trifluoroacryloyl fluoride, for example, leads to the formation of trifluoromethyl isocyanide, which can be further transformed into trifluoromethyl isocyanate . Additionally, fluorine-containing phenyl isocyanide dichlorides react with nucleophiles to yield a range of products, demonstrating the versatility of fluorinated isocyanates in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly affected by the presence of fluorine atoms. Fluorinated polyimides derived from diamines containing trifluoromethyl groups exhibit good solubility in polar organic solvents and excellent thermal stability . The introduction of fluorinated groups into cyclopropanes has been shown to affect their biological activity and metabolic profile . These properties are relevant when considering the potential applications of "3-Fluoro-5-(trifluoromethyl)phenyl isocyanate" in various fields.
Aplicaciones Científicas De Investigación
Safety And Hazards
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propiedades
IUPAC Name |
1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXKYXKAARAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392532 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
302912-19-2 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B1335835.png)
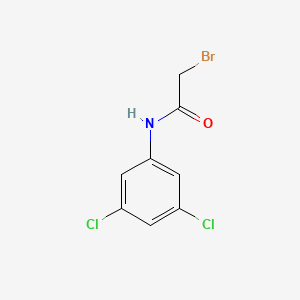
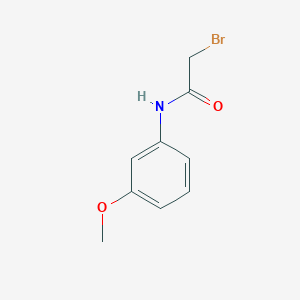
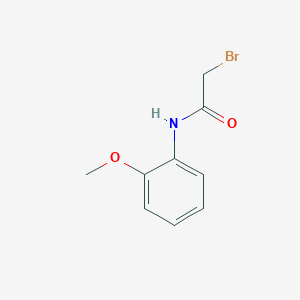
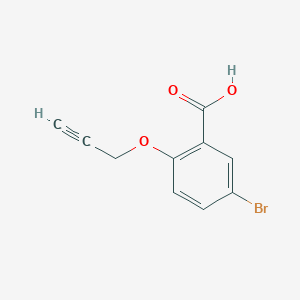
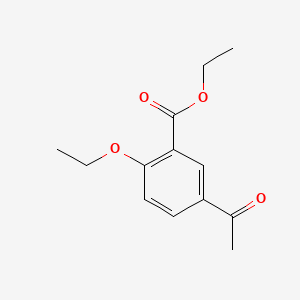
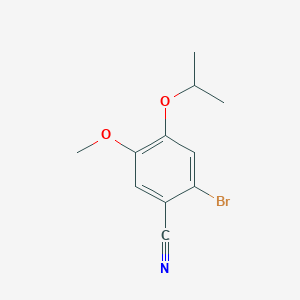
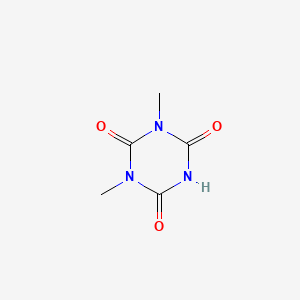
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
